

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethoxy-2-hydroxybenzaldehyde**

Cat. No.: **B1308184**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing **5-ethoxy-2-hydroxybenzaldehyde**, a valuable substituted salicylaldehyde derivative with applications in pharmaceutical and chemical research. The document outlines established ortho-formylation methodologies applicable to its precursor, 4-ethoxyphenol, and presents a comprehensive, adaptable experimental protocol.

Introduction

5-Ethoxy-2-hydroxybenzaldehyde, also known as 5-ethoxysalicylaldehyde, is an aromatic aldehyde featuring both a hydroxyl and an ethoxy group on the benzene ring. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates and specialized chemical probes. The strategic placement of the formyl group ortho to the hydroxyl group allows for a range of subsequent chemical transformations, such as the formation of Schiff bases, heterocycles, and other functionalities relevant to medicinal chemistry. This guide focuses on the practical synthesis of this compound from readily available starting materials.

Synthesis Routes

The primary approach for the synthesis of **5-ethoxy-2-hydroxybenzaldehyde** involves the ortho-formylation of 4-ethoxyphenol. Several established methods for the ortho-formylation of

phenols are applicable, with varying degrees of yield, regioselectivity, and operational complexity. The most relevant and effective methods include:

- **Magnesium Dichloride-Mediated Formylation:** This method utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium dichloride and a tertiary amine base, such as triethylamine. It is known for its high regioselectivity for the ortho position and generally provides good to excellent yields under relatively mild conditions.
- **Reimer-Tiemann Reaction:** A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction employs chloroform and a strong base (e.g., sodium hydroxide) to generate dichlorocarbene as the electrophile. While widely known, this reaction can sometimes suffer from moderate yields and the formation of byproducts.
- **Duff Reaction:** The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically in the presence of boric acid and glycerol or in trifluoroacetic acid. This method is also effective for the ortho-formylation of activated aromatic rings like phenols.

This guide will provide a detailed experimental protocol for the Magnesium Dichloride-Mediated Formylation, as it represents a modern, efficient, and highly selective method for the preparation of **5-ethoxy-2-hydroxybenzaldehyde**.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **5-ethoxy-2-hydroxybenzaldehyde** and its characterization. Please note that specific reaction yields can vary based on the chosen method and optimization of reaction conditions.

Parameter	Value	Reference
Molecular Formula	$C_9H_{10}O_3$	[1]
Molecular Weight	166.17 g/mol	[1]
CAS Number	80832-54-8	[1]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	[2]
Yield (Predicted)	Good to Excellent	
¹ H NMR	Predicted chemical shifts: Aldehyde proton (~9.8 ppm), aromatic protons (~6.8-7.2 ppm), ethoxy group protons (quartet ~4.0 ppm, triplet ~1.4 ppm), hydroxyl proton (variable).	
¹³ C NMR	Predicted chemical shifts: Carbonyl carbon (~190 ppm), aromatic carbons (~110-160 ppm), ethoxy group carbons (~64 ppm, ~15 ppm).	[3]
IR Spectroscopy	Characteristic peaks expected for: O-H stretch (~3200-3400 cm^{-1}), C-H (aromatic) stretch (~3000-3100 cm^{-1}), C-H (aliphatic) stretch (~2850-2980 cm^{-1}), C=O stretch (~1650- 1680 cm^{-1}), C=C (aromatic) stretch (~1450-1600 cm^{-1}), C- O stretch (~1200-1300 cm^{-1}).	[4] [5]

Experimental Protocols

Magnesium Dichloride-Mediated Ortho-Formylation of 4-Ethoxyphenol

This protocol is adapted from established procedures for the highly regioselective ortho-formylation of phenols.

Materials:

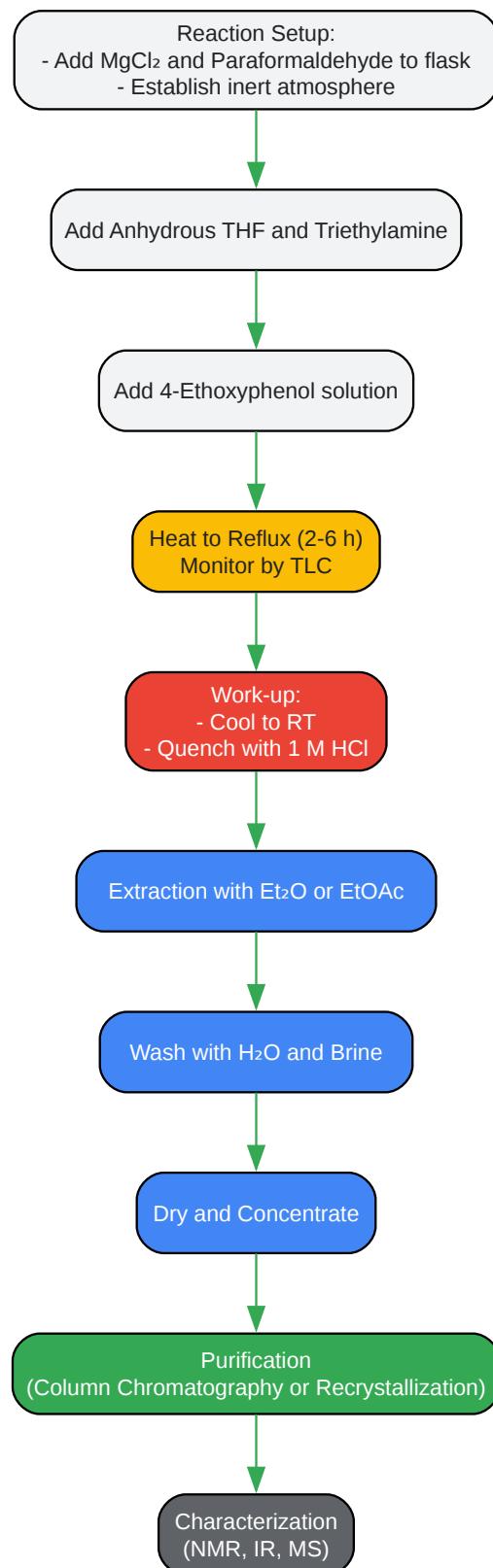
- 4-Ethoxyphenol
- Anhydrous Magnesium Dichloride ($MgCl_2$)
- Paraformaldehyde
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric Acid (1 M HCl)
- Diethyl ether or Ethyl acetate
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel or syringe pump
- Standard laboratory glassware for work-up and purification
- Rotary evaporator

- Chromatography equipment (optional, for purification)

Procedure:


- Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add anhydrous magnesium dichloride (1.2 equivalents) and paraformaldehyde (2.0-3.0 equivalents).
- Inert Atmosphere: Purge the flask with argon or nitrogen gas to establish an inert atmosphere.
- Solvent and Base Addition: Add anhydrous THF to the flask via a cannula or syringe. Stir the suspension and then add triethylamine (2.5 equivalents) dropwise at room temperature.
- Substrate Addition: Dissolve 4-ethoxyphenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain the reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash successively with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure **5-ethoxy-2-hydroxybenzaldehyde**.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of **5-Ethoxy-2-hydroxybenzaldehyde** from 4-ethoxyphenol via the Magnesium Dichloride-Mediated Ortho-Formylation.

Caption: Synthesis of **5-Ethoxy-2-hydroxybenzaldehyde**.

The following diagram illustrates the logical workflow of the experimental protocol described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethoxy-2-hydroxybenzaldehyde | C9H10O3 | CID 3865787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-ethoxy-2-hydroxy-benzaldehyde CAS#: 80832-54-8 [m.chemicalbook.com]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0034170) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-2-nitrobenzaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308184#synthesis-route-to-5-ethoxy-2-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com